molecular formula C14H10FN3O3S B11321340 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6-fluoro-4-oxo-4H-chromene-2-carboxamide

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6-fluoro-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11321340
M. Wt: 319.31 g/mol
InChI Key: NRWJENZVKSMHMS-UHFFFAOYSA-N
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Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6-fluoro-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a thiadiazole ring fused with a chromene structure, which is further functionalized with a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6-fluoro-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, starting with the preparation of the thiadiazole and chromene intermediates. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the thiadiazole ring can be synthesized by reacting hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide . The chromene moiety can be prepared through the condensation of salicylaldehyde derivatives with malonic acid in the presence of a catalyst . The final step involves coupling these intermediates under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and pH of the reaction mixture. Additionally, the use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6-fluoro-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized thiadiazole derivatives, reduced chromene alcohols, and substituted fluorine derivatives .

Scientific Research Applications

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6-fluoro-4-oxo-4H-chromene-2-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6-fluoro-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and proteins, inhibiting their activity. The chromene moiety can intercalate with DNA, disrupting its function. These interactions lead to the compound’s biological effects, such as antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6-fluoro-4-oxo-4H-chromene-2-carboxamide is unique due to its combination of a thiadiazole ring and a chromene structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C14H10FN3O3S

Molecular Weight

319.31 g/mol

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6-fluoro-4-oxochromene-2-carboxamide

InChI

InChI=1S/C14H10FN3O3S/c1-2-12-17-18-14(22-12)16-13(20)11-6-9(19)8-5-7(15)3-4-10(8)21-11/h3-6H,2H2,1H3,(H,16,18,20)

InChI Key

NRWJENZVKSMHMS-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2=CC(=O)C3=C(O2)C=CC(=C3)F

Origin of Product

United States

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